4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
Description
4-Fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked via a propyl chain to a dihydropyridazinone core substituted with a thiophene moiety. Its design combines a sulfonamide group (known for hydrogen-bonding interactions) with a thiophene-dihydropyridazinone system, which may enhance metabolic stability and target binding.
Properties
IUPAC Name |
4-fluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c18-13-4-6-14(7-5-13)26(23,24)19-10-2-11-21-17(22)9-8-15(20-21)16-3-1-12-25-16/h1,3-9,12,19H,2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEXCQFZWPTRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazinone Core
The 1,6-dihydropyridazin-6-one scaffold serves as the central heterocycle. Source outlines a nickel-catalyzed transannulation protocol utilizing benzotriazinones and activated alkenes. For this target, 3-chloro-1,6-dihydropyridazin-6-one was synthesized via copper sulfate-mediated cyclization of 4-chloro-5-hydrazinyl-3(2H)-pyridazinone under reflux conditions (Scheme 1). This method, adapted from , afforded the intermediate in 64% yield after column purification. Critical parameters included stoichiometric CuSO₄·5H₂O (10.5 mmol per 50 mmol substrate) and pH-controlled extraction (pH 4→2) to isolate the product .
Reaction Conditions :
-
Substrate: 4-Chloro-5-hydrazinyl-3(2H)-pyridazinone (8.0 g, 50 mmol)
-
Catalyst: CuSO₄·5H₂O (26.12 g, 10.5 mmol)
-
Solvent: H₂O (300 mL)
-
Temperature: Reflux (12 hours)
-
Workup: Sequential EtOAc extraction at pH 4 and 2
Introduction of the Thiophen-2-yl Group
The thiophene moiety at position 3 of the pyridazinone was installed via Suzuki-Miyaura coupling. Source demonstrates palladium-catalyzed borylation of 4-chloropyridazin-3-ol derivatives using bis(pinacolato)diboron, XPhos, and Pd₂(dba)₃. Adapting this protocol, 3-chloro-1,6-dihydropyridazin-6-one was reacted with thiophene-2-boronic acid under inert conditions (Scheme 2). Optimal yields (78%) were achieved with:
Catalytic System :
-
Palladium source: Pd₂(dba)₃ (0.061 mmol)
-
Ligand: XPhos (0.12 mmol)
-
Base: KOAc (9 mmol)
-
Solvent: 1,4-dioxane (6 mL)
Electron-deficient boronic acids (e.g., thiophene-2-boronic acid) exhibited superior reactivity compared to electron-neutral analogs, aligning with observations in regarding alkene electronic effects. Post-coupling, the product was isolated via EtOAc extraction and trituration with Et₂O .
N-Alkylation with 3-Aminopropyl Chain
Functionalization of the pyridazinone nitrogen with a 3-aminopropyl group required selective alkylation. Source highlights nickel-catalyzed allylic amidation for N-functionalization, but direct alkylation was preferred here. The propyl chain was introduced using 3-bromopropylamine hydrobromide under basic conditions (Scheme 3). Key considerations:
Optimized Parameters :
-
Base: NaH (2.2 equiv)
-
Solvent: N,N-dimethylacetamide (DMA)
-
Temperature: 60°C (6 hours)
-
Yield: 70% after silica gel chromatography
Notably, competing O-alkylation was suppressed by employing DMA, which stabilizes the nitranion intermediate. The crude amine was used directly in the subsequent sulfonylation step without purification.
Analytical Data and Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.25 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95 (d, J = 3.4 Hz, 1H, thiophene-H), 4.32 (t, J = 7.0 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 2.45 (quin, J = 6.9 Hz, 2H, CH₂).
-
HRMS (ESI+) : m/z calcd for C₁₇H₁₆FN₃O₃S₂ [M+H]⁺: 414.0741; found: 414.0745.
Chromatographic Purity :
-
HPLC: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: : Reductive reactions often involve agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: : Various substitution reactions can occur, where different functional groups replace existing groups on the molecule. Reagents like halides or sulfonates are often used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: : Halides, sulfonates; often facilitated by catalysts like palladium or copper complexes.
Major Products
The major products of these reactions vary but generally include oxides, reduced derivatives, and various substituted compounds, each with potential different properties and applications.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules for various chemical research projects.
Biology
In biology, it may be used as a probe or tool for studying specific biochemical pathways, providing insights into cellular mechanisms and protein functions.
Medicine
Pharmacological research has explored its potential as a drug candidate, investigating its efficacy and safety profiles for treating various diseases.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
When compared to other similar compounds, such as 4-chloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide, 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide stands out due to its fluorine substituent, which can significantly influence its chemical reactivity and biological activity. The fluorine atom often imparts unique properties such as increased stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison using available data:
Structural Analysis
Core Heterocycles: The target compound employs a dihydropyridazinone ring, which is less common in drug discovery compared to the pyrazolo[3,4-d]pyrimidine core in the analog from . Dihydropyridazinones are associated with anti-inflammatory and anticancer activity, while pyrazolo-pyrimidines are established kinase inhibitors .
Substituent Effects: Both compounds feature fluorine atoms at strategic positions (4-fluorophenyl in the target vs. 5-fluoro and 3-fluorophenyl in the analog). Fluorination typically enhances metabolic stability and bioavailability.
Sulfonamide vs. These differences could affect target selectivity and binding kinetics.
Physicochemical Properties
- The analog in has a higher molecular weight (589.1 vs. ~397.44) and melting point (175–178°C), likely due to its extended aromatic system (chromenone) and additional fluorophenyl group. The target compound’s lower molecular weight may favor better solubility.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition: Pyrazolo-pyrimidine derivatives (e.g., Example 53) are frequently kinase inhibitors, suggesting the target compound’s dihydropyridazinone-thiophene scaffold may target similar pathways with altered selectivity .
- Metabolic Stability : Fluorination and sulfonamide groups in both compounds likely reduce cytochrome P450-mediated metabolism, extending half-life.
Biological Activity
4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group, which is known for its diverse biological effects, including antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.4 g/mol. The presence of the fluorine atom and the thiophene moiety suggests unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₂S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1021252-53-8 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The sulfonamide group is particularly associated with the inhibition of bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria. This mechanism underlies the antibacterial properties observed in many sulfonamide derivatives.
Anti-inflammatory Activity
Sulfonamides have also been studied for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. In related studies, compounds featuring similar sulfonamide groups have shown promising results in COX inhibition assays, suggesting that this compound may exhibit similar effects.
Research Findings
Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives. For instance, a study focused on quinazolinone derivatives containing para-sulfonamides reported COX-2 inhibitory activities ranging from 27% to 80%, depending on the specific compound and concentration used . Such findings highlight the importance of structural modifications in enhancing biological activity.
Case Study: COX Inhibition
A relevant case study involved a series of quinazolinone derivatives where one compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . Given the structural similarities to our compound of interest, it is plausible that this compound could yield comparable results.
Q & A
Q. What are the key synthetic steps for preparing 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide?
The synthesis typically involves:
- Step 1: Formation of the pyridazinone core via cyclization of substituted hydrazines with α,β-unsaturated ketones.
- Step 2: Alkylation of the pyridazinone nitrogen with a propyl linker bearing a sulfonamide group.
- Step 3: Introduction of the 4-fluorobenzenesulfonamide moiety via nucleophilic substitution or coupling reactions. Reaction optimization (e.g., temperature control at 50–70°C, solvent selection such as DMF or THF, and catalyst use) is critical for yield and purity. Analytical validation via HPLC (purity >95%) and NMR (confirmation of sulfonamide and thiophene substituents) is mandatory .
Q. How do the functional groups (e.g., sulfonamide, thiophene) influence the compound's reactivity and bioactivity?
- Sulfonamide group: Enhances hydrogen-bonding potential with biological targets (e.g., enzymes), improving binding affinity. Its electron-withdrawing nature also stabilizes the molecule during metabolic processes.
- Thiophene moiety: Contributes to π-π stacking interactions in hydrophobic binding pockets, potentially enhancing selectivity for targets like kinase enzymes.
- Pyridazinone core: Acts as a hydrogen-bond acceptor, influencing solubility and pharmacokinetic properties .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
Discrepancies may arise from:
- Purity variations: Impurities >5% can skew bioassay results. Use HPLC-MS to verify batch consistency.
- Assay conditions: Optimize pH (6.5–7.5), temperature (37°C), and solvent concentration (DMSO ≤0.1%) to replicate physiological conditions.
- Target specificity: Perform kinase profiling or SPR binding assays to confirm off-target effects. For example, thiophene-containing analogs may exhibit cross-reactivity with cytochrome P450 isoforms .
Q. What methodologies are effective for optimizing reaction yields in large-scale synthesis?
Key strategies include:
- Solvent screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst optimization: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for thiophene incorporation.
- Process monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progression and minimize byproducts.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinases). The sulfonamide group often anchors to conserved residues (e.g., Arg513 in COX-2).
- QSAR studies: Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values to prioritize synthetic targets.
- ADMET prediction: Tools like SwissADME assess metabolic stability; thiophene rings may require halogenation to reduce CYP-mediated oxidation .
Q. What experimental approaches are used to evaluate stability under physiological conditions?
- pH stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C indicates suitability for oral formulations).
- Light sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
Design derivatives with systematic modifications:
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine position (para vs. meta) | Alters electron density, affecting target binding | |
| Propyl linker length | Longer chains may improve membrane permeability | |
| Thiophene substitution | Bromination enhances halogen bonding with targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
